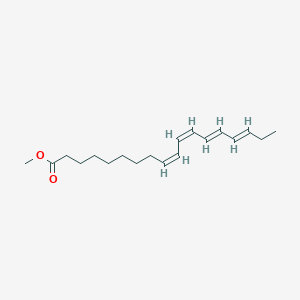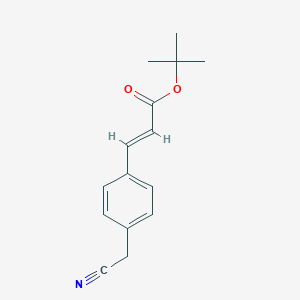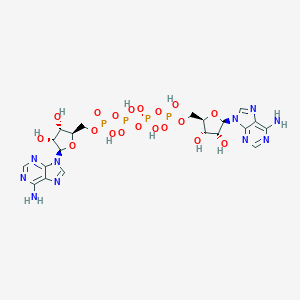
Diadenosine tetraphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diadenosine tetraphosphate (Ap4A) is a naturally occurring molecule composed of two adenosine units linked by a phosphate bridge. It is a member of a class of molecules known as dinucleoside polyphosphates (Np4Ns), which are involved in a variety of biological processes. Ap4A was first identified in the 1960s and has since been studied extensively for its potential therapeutic applications.
科学的研究の応用
Diadenosine Tetraphosphate in Tear Secretion and Dry Eye Conditions
Melatonin Interaction : Diadenosine tetraphosphate (Ap4A) applied topically increases tear secretion in rabbits, an effect significantly potentiated by melatonin. This suggests a potential treatment avenue for dry eye conditions (Hoyle, Peral, & Pintor, 2006).
Lactoferrin Levels : The application of Ap4A also leads to a significant increase in lactoferrin levels in rabbit tears, which is blocked by P2 receptor antagonists. This highlights the role of Ap4A in modulating tear composition through P2 receptor activation (Loma, Guzman-Aranguez, & Pérez de Lara, 2016).
Diadenosine Tetraphosphate in Cardiovascular Function
Presence in Myocardial Tissue : Diadenosine tetraphosphate, along with diadenosine pentaphosphate and hexaphosphate, are found in human myocardial tissue. They act as extracellular mediators and vasoconstrictors, influencing myocardial blood flow by affecting purinoceptors in vascular smooth muscle (Luo et al., 2004).
Diadenosine Tetraphosphate in Neurotransmission
Synaptic Function : Diadenosine polyphosphates like Ap4A are stored in synaptic vesicles and released upon nerve terminal depolarization, stimulating presynaptic dinucleotide receptors. They play a role in activating calcium channels and triggering neurotransmitter release, affecting brain functions across various species (Miras-Portugal, Pintor, & Gualix, 2003).
Diadenosine Tetraphosphate in Ocular Health
Tear Secretion and Potential Therapeutics : Diadenosine polyphosphates, including Ap4A, are present in human tears and contribute to tear secretion. This property, along with their resistance to enzymatic degradation, marks them as potential therapeutic agents for ocular conditions, although further research is needed, especially regarding their effects on the retina (Crooke, Guzman-Aranguez, & Carracedo, 2017).
特性
CAS番号 |
5542-28-9 |
|---|---|
製品名 |
Diadenosine tetraphosphate |
分子式 |
C20H28N10O19P4 |
分子量 |
836.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChIキー |
YOAHKNVSNCMZGQ-XPWFQUROSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
その他のCAS番号 |
5542-28-9 |
物理的記述 |
Solid |
同義語 |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



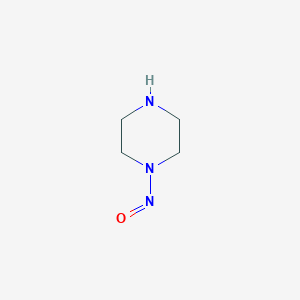
![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)
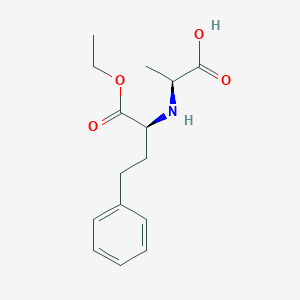
![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)


